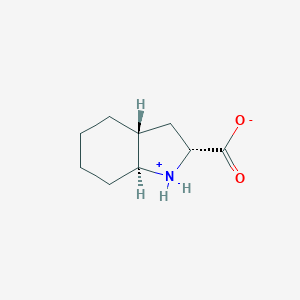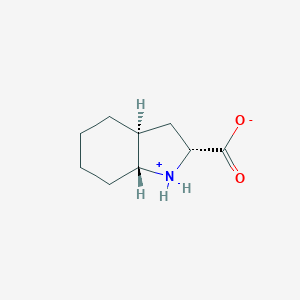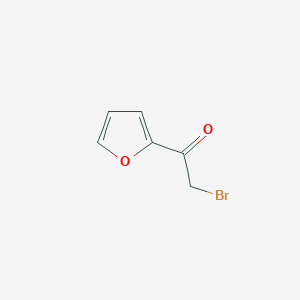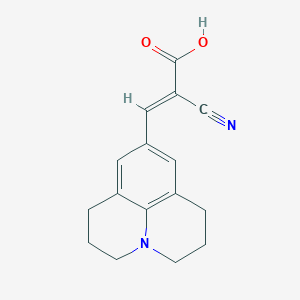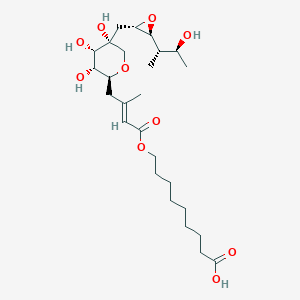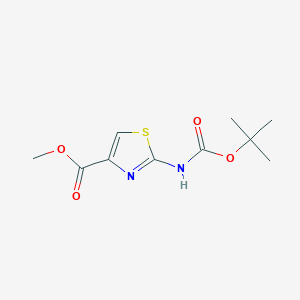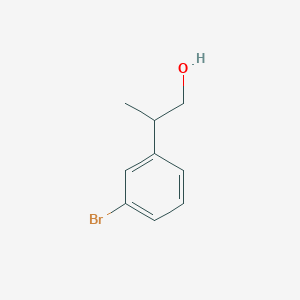
5-Hydroxyisophthalic acid
Overview
Description
5-Hydroxyisophthalic acid, also known as 5-hydroxy-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H6O5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a hydroxyl group. This compound is known for its applications in polymer synthesis and as a building block for various chemical reactions .
Synthetic Routes and Reaction Conditions:
From Isophthalic Acid: One common method involves the bromination of isophthalic acid to form 5-bromoisophthalic acid, followed by hydrolysis in an aqueous alkaline solution in the presence of a copper catalyst.
From Dimethyl 5-hydroxyisophthalate: Another method involves the hydrolysis of dimethyl 5-hydroxyisophthalate using lithium hydroxide in tetrahydrofuran, followed by acidification with hydrochloric acid.
Industrial Production Methods:
Microbial Conversion: this compound can also be produced through microbial conversion of 5-sulfoisophthalic acid using specific bacteria such as Ochrobactrum anthropi.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The hydroxyl group on the benzene ring can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Reagents like halogens (e.g., bromine) or sulfonating agents can be used under controlled conditions.
Major Products:
Oxidized Derivatives: Products such as quinones or carboxylic acids.
Substituted Derivatives: Products like halogenated or sulfonated isophthalic acids.
Mechanism of Action
Mode of Action
It has been observed that the compound can form 3d chiral coordination polymers when reacted hydrothermally with co (ii)/cu (ii) and dipyridophenazine . This suggests that the compound may interact with its targets through coordination chemistry, leading to changes in the structure and function of the targets.
Biochemical Pathways
It has been reported that microorganisms capable of producing 5-hydroxyisophthalic acid were isolated from enrichment cultures using 5-sulfoisophthalic acid as a sulfur source . This suggests that the compound may play a role in sulfur metabolism in certain microorganisms.
Pharmacokinetics
It is known that the compound is a weak acid and can dissolve in water, although its solubility is relatively low . This could potentially impact its bioavailability.
Result of Action
Given its ability to form coordination polymers, it may have the potential to alter the structure and function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is relatively stable at room temperature but can decompose at high temperatures . Additionally, its action may be influenced by the pH of the environment due to its acidic nature .
Biochemical Analysis
Biochemical Properties
It is known that 5-Hydroxyisophthalic acid-producing microorganisms were isolated from enrichment cultures using 5-sulfoisophthalic acid as a sulfur source . One bacterium, Ochrobactrum anthropi S9, had the highest 5-sulfoisophthalic acid-degrading activity, and stoichiometrically formed this compound .
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable under normal conditions, but can decompose under high temperatures .
Scientific Research Applications
5-Hydroxyisophthalic acid has a wide range of applications in scientific research:
Polymer Synthesis: It is used as a monomer in the synthesis of specialty aromatic polymers, including dendrimers and hyperbranched polyesters.
Coordination Polymers: It is involved in the formation of 3D chiral coordination polymers with metals like cobalt and copper.
Radiographic Contrast Agents: It serves as a starting material in the synthesis of compounds related to nonionic, low osmolality radiographic contrast agents.
Comparison with Similar Compounds
Isophthalic Acid: The parent compound without the hydroxyl group.
5-Aminoisophthalic Acid: Contains an amino group instead of a hydroxyl group.
5-Bromoisophthalic Acid: Contains a bromine atom instead of a hydroxyl group.
5-Methylisophthalic Acid: Contains a methyl group instead of a hydroxyl group.
Uniqueness: 5-Hydroxyisophthalic acid is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for the formation of various derivatives and coordination complexes. This makes it a valuable compound in polymer chemistry and material science.
Properties
IUPAC Name |
5-hydroxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVNLUSHGRBCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060687 | |
| Record name | 5-Hydoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-83-7 | |
| Record name | 5-Hydroxyisophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 618-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hydoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICARBOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95UD7B188K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-hydroxyisophthalic acid?
A1: this compound has the molecular formula C8H6O5 and a molecular weight of 182.13 g/mol.
Q2: What spectroscopic data is available to characterize HIPA?
A2: HIPA has been characterized using various spectroscopic techniques including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic peaks corresponding to the functional groups present in HIPA, such as carboxylic acid groups (–COOH), and the hydroxyl group (–OH). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, provides detailed information about the structure and environment of the hydrogen and carbon atoms within HIPA. [, ]
Q3: How does the structure of HIPA lend itself to the formation of coordination polymers?
A: HIPA acts as a versatile ligand due to its ability to coordinate with metal ions in different ways: * The two carboxyl groups can be fully or partially deprotonated, offering diverse coordination modes. * The hydroxyl group can participate in hydrogen bonding, influencing the overall structure. [, ]
Q4: What types of structures are observed in HIPA-based coordination polymers?
A4: HIPA-based coordination polymers exhibit diverse architectures:
- One-dimensional (1D) chains: Observed in complexes with 4,4'-bipyridine and different metal ions. [, , , ]
- Two-dimensional (2D) layers: Often formed with additional N-donor ligands like dipyridophenazine. [, , , , , , ]
- Three-dimensional (3D) frameworks: Achieved by using linkers like 1,3,5-tris(1-imidazolyl)benzene, leading to complex networks with potential applications in catalysis. [, , , , ]
Q5: How do guest molecules influence the crystal structures of HIPA-based materials?
A5: The presence of guest molecules can significantly impact the assembly of HIPA-based structures. For example:
- Guest molecules containing carbonyl groups (like acetone) form hydrogen bonds with the phenolic OH group of HIPA, leading to the consistent formation of 2D hydrogen-bonded networks with distorted honeycomb topology. []
- The size and shape of guest molecules like coronene and []crown-6 dictate the size and shape of the cavities within HIPA-based frameworks. []
Q6: What catalytic applications have been explored for HIPA-based coordination polymers?
A6: HIPA-based coordination polymers have shown promising catalytic activity in the degradation of organic pollutants, such as:
- Rhodamine B degradation: Several studies have investigated the photocatalytic degradation of Rhodamine B using HIPA-based coordination polymers under UV or visible light irradiation. [, , ]
- Methyl orange degradation: HIPA-based coordination polymers, in the presence of hydrogen peroxide, have been reported to effectively degrade methyl orange. []
Q7: How stable are HIPA-based materials under different conditions?
A7: The stability of HIPA-based materials is influenced by various factors:
- Thermal Stability: Thermogravimetric analysis (TGA) has been widely employed to assess the thermal stability of HIPA-based complexes, revealing their decomposition patterns and temperature ranges for potential applications. [, , , , , , ]
Q8: Has HIPA been explored for pharmaceutical applications, and if so, how is its solubility and bioavailability addressed?
A: Yes, HIPA has been used to create cocrystals of dehydroepiandrosterone (DHEA), a hormone with limited bioavailability due to poor solubility. The DHEA-HIPA cocrystal, along with other DHEA cocrystals, were designed to improve DHEA's solubility. []
Q9: Have computational methods been applied to study HIPA and its complexes?
A9: Yes, computational chemistry has been employed to study HIPA:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

